molecular formula C12H18O2 B14387224 2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol CAS No. 88675-73-4

2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol

Cat. No.: B14387224
CAS No.: 88675-73-4
M. Wt: 194.27 g/mol
InChI Key: IDXUXFHKLDVLDF-UHFFFAOYSA-N
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Description

2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol is an organic compound characterized by the presence of multiple functional groups, including alkynes and alcohols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol typically involves the reaction of appropriate alkyne precursors under controlled conditions. One common method involves the use of propargyl alcohol derivatives, which undergo nucleophilic substitution reactions to form the desired compound. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol group, facilitating the nucleophilic attack on the alkyne carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or alcohol groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium or platinum catalysts is commonly used for hydrogenation.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the alcohol group, facilitating nucleophilic substitution.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-pentyn-3-ol: Shares similar structural features but lacks the additional alkyne and ether groups.

    2-Methyl-5-(fur-3-yl)-pent-1-en-3-ol: Contains a furan ring instead of the alkyne groups.

    Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: Contains an oxirane ring and a different alkyne configuration.

Uniqueness

2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol is unique due to its combination of multiple functional groups, including alkynes, alcohols, and ethers

Properties

CAS No.

88675-73-4

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-methyl-5-(3-methylpent-1-yn-3-yloxy)pent-3-yn-2-ol

InChI

InChI=1S/C12H18O2/c1-6-12(5,7-2)14-10-8-9-11(3,4)13/h1,13H,7,10H2,2-5H3

InChI Key

IDXUXFHKLDVLDF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)OCC#CC(C)(C)O

Origin of Product

United States

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